molecular formula C25H29FO2Si B012357 Silafluofen CAS No. 105024-66-6

Silafluofen

Cat. No. B012357
M. Wt: 408.6 g/mol
InChI Key: HPYNBECUCCGGPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Silafluofen's synthesis involves multiple routes, with the selection of a suitable method for industrialization highlighted due to its effectiveness and efficiency. Notably, the rhodium-catalyzed synthesis from biphenylhydrosilanes is a significant method, offering a high-efficiency route through Si-H and C-H bond activation, producing only H2 as a side product (Liu Cheng-dang, 2007); (Tomonari Ureshino et al., 2010).

Molecular Structure Analysis

The molecular structure of Silafluofen derivatives, such as 1-silafluorenyl dianion, demonstrates unique properties like C-C bond length equalization in the silole ring, indicative of aromatic delocalization of electrons. This structural insight is crucial for understanding the chemical behavior and reactivity of Silafluofen and its derivatives (Yuxia Liu et al., 2002).

Chemical Reactions and Properties

Silafluofen undergoes various chemical reactions, forming complexes with metals such as platinum, which further elucidates its reactivity and potential applications in organometallic chemistry. These reactions provide insights into the unsymmetrical and symmetrical complex formations with silafluofen, indicating its versatile reactivity and potential in creating novel compounds (J. Braddock-Wilking et al., 2004).

Physical Properties Analysis

Silafluofen's physical properties, such as its retention in wood-based composites when treated with supercritical carbon dioxide, highlight its utility in pest control and its effective application methods. The retention and efficacy of Silafluofen under various conditions demonstrate its stability and effectiveness as a termiticide (M. Muin & K. Tsunoda, 2004).

Chemical Properties Analysis

The chemical properties of Silafluofen, including its reactivity with different compounds and the formation of novel structures through reactions like the [2+2+2] cycloaddition, underscore its potential in synthetic chemistry. These properties are essential for developing new materials and understanding the compound's interactions at a molecular level (T. Matsuda et al., 2007).

Scientific Research Applications

  • Agricultural Use : Silafluofen is primarily known for its use in agriculture. Zhou et al. (2021) found that Sila-Cyflumetofen, a variant of Silafluofen, is a successful carbon-silicon bioisosteric replacement in crop protection, maintaining high acaricidal activity and favorable pharmacological properties (Zhou, Cheng, Li, & Maienfisch, 2021). Additionally, Lin Qing-sheng (2008) noted that Silafluofen has low toxicity and high efficacy against Cnaphalocrocis medinalis larvae and rice planthoppers, suggesting its potential as an insecticide in rice cultivation (Lin Qing-sheng, 2008).

  • Wood Protection : Silafluofen enhances the durability and fire resistance of wood. Mai and Militz (2004) reported that it improves wood's resistance to degradation (Mai & Militz, 2004). Muin and Tsunoda (2004) also discovered that treating wood-based composites with Silafluofen using supercritical carbon dioxide significantly increases resistance against fungal and termite attacks (Muin & Tsunoda, 2004).

  • Insecticide for Termites : Grace, Yamamoto, and Ebesu (1992) found that Silafluofen is extremely toxic to Formosan subterranean termites, killing them within 24 hours at a concentration of 100 ppm (Grace, Yamamoto, & Ebesu, 1992). Liu Cheng-dang (2007) mentioned its remarkable repellent activity to termites and low toxicity towards fish and mammals (Liu Cheng-dang, 2007).

  • Other Applications : Silafluofen has been used in different regions for various purposes. For instance, its application in Japan and Thailand as a termiticide indicates its suitability for commercial use in high biological hazard environments (Y. Katsuda, Y. Minamite, & C. Vongkaluang, 2011).

Future Directions

Research on silafluofen continues, focusing on optimizing formulations, exploring new applications, and assessing its environmental impact. Further studies may reveal additional benefits and potential uses .

properties

IUPAC Name

(4-ethoxyphenyl)-[3-(4-fluoro-3-phenoxyphenyl)propyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FO2Si/c1-4-27-21-13-15-23(16-14-21)29(2,3)18-8-9-20-12-17-24(26)25(19-20)28-22-10-6-5-7-11-22/h5-7,10-17,19H,4,8-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYNBECUCCGGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057924
Record name Silafluofen
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Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Silafluofen

CAS RN

105024-66-6
Record name Silafluofen
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Record name Silafluofen [ISO]
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Record name Silafluofen
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Record name (4-ethoxyphenyl)(3-(4-fluoro-3-phenoxyphenyl)propyl)dimethylsilane
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Record name Benzene, 4-[3-[(4-ethoxyphenyl)dimethylsilyl]propyl]-1-fluoro-2-phenoxy
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Record name SILAFLUOFEN
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Synthesis routes and methods I

Procedure details

A small crystal of iodine was added to a mixture of 0.75 g (0.0024 mole) of 1-bromo-3-(4-fluoro-3-phenoxyphenyl)propane and 0.11 g (0.0045 mole) of magnesium powder in 1 ml of tetrahydrofuran. This mixture was heated in a water bath for about three hours. After heating, the clear solution was light grey-brown in color. The solution was cooled to 10° C., and 0.51 g (0.0022 mole) of chloro(4-ethoxyphenyl)dimethylsilane was added. This mixture was stirred for one-half hour and was then heated for an hour. Following dilution with diethyl ether, the reaction mixture was washed successively with 10% hydrochloric acid and a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, leaving a colorless oil weighing 0.95 g as the residue. This oil was purified using a Chromatotron (eluant=ethyl acetate/hexane (2:98)), producing (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane as a colorless oil. The proton and 13C nmr spectra were consistent with the proposed structure.
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Synthesis routes and methods II

Procedure details

A few drops of a 30% solution of hexachloroplatinic acid in isopropanol are added twice at 22° C. to a mixture of 2.98 mol of 4-fluoro-3-phenoxyphenylallylbenzene (98.9% pure, 687 g) and 3.24 mol of 4-ethoxyphenyl(dimethyl)silane (595 g, 97.9% pure). After an induction phase of 11/2 hours, spontaneous heating to 130° C. takes place. After stirring is continued for a short period, 259 g of forerun are distilled off in a high vacuum of 0.4-0.15 mbar, followed by 1003 g of product (98.7% pure by GC). This corresponds to a yield of 81.4% of theory.
[Compound]
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4-fluoro-3-phenoxyphenylallylbenzene
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687 g
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4-ethoxyphenyl(dimethyl)silane
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595 g
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Synthesis routes and methods III

Procedure details

A mixture of 456.2 g (1.30 mol) of (4-ethoxyphenyl)-(dimethyl)-(3-(3-chloro-4-fluorophenyl)propyl)silane, 232.2 g (2.00 mol) of sodium phenolate, 13 g of copper(I) chloride and 500 ml of tetraglyme was heated to 240°-255° C. for 1.5 h. After cooling the reaction mixture to 90° C., a larger part of the solvent was removed by distillation at 90°-140° C. internal temperature and 0.4 Torr (about 400 g). The crude product was then stirred at room temperature with 500 ml of 2N sodium hydroxide solution and extracted twice using 800 ml of hexane each time. The organic extracts were washed five times with 300 ml of water each time, dried over sodium sulfate and evaporated. The crude product thus obtained (486.1 g/92%) was distilled over a 50 cm split tube column. 233 g (44%) of (4-ethoxyphenyl)-(dimethyl)-(3-(4-fluoro-3-phenoxyphenyl)propyl)silane were obtained as a colorless oil of b.p.0.04 =208°-212° C., the purity of which was determined to be 95.2% by gas chromatography.
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456.2 g
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232.2 g
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13 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
630
Citations
C Zhou, J Cheng, Z Li, P Maienfisch - … in the discovery and optimization of …, 2021 - Elsevier
Carbon–silicon bioisosteric replacements have been rarely investigated in crop protection research in recent years. We now report with the discovery of Sila-Cyflumetofen the first …
Number of citations: 6 www.sciencedirect.com
C Zhou, J Cheng, R Beadle, FG Earley, Z Li… - Bioorganic & Medicinal …, 2020 - Elsevier
The application of a carbon-silicon bioisosteric replacement strategy to find new acaricides with improved properties led to the discovery of Sila-Cyflumetofen 6B, a novel and highly …
Number of citations: 13 www.sciencedirect.com
Y Katsuda, Y Minamite, C Vongkaluang - Insects, 2011 - mdpi.com
… Additional silafluofen product lines include anti-… of silafluofen and its use in Japan are reviewed. On the other hand, in Thailand, we proceeded with development works of silafluofen-…
Number of citations: 9 www.mdpi.com
M Muin, K Tsunoda - Journal of wood Science, 2004 - Springer
… -2-propynyl butylcarbamate (IPBC) and silafluofen using supercritical carbon dioxide as a carrier … The formulation was pre-pared by mixing 10 g of IPBC and 1 g of silafluofen in ethanol …
Number of citations: 17 link.springer.com
YD Lee, JH Oh, SW Jang - The Korean Journal of Pesticide …, 2011 - koreascience.kr
… Mean recoveries of phenothrin and silafluofen from four crop samples fortified at three … no sufficient ionization of silafluofen was obtained. Both phenothrin and silafluofen could be …
Number of citations: 3 koreascience.kr
C Zhou, X Wang, X Quan, J Cheng, Z Li… - Journal of Agricultural …, 2022 - ACS Publications
Bioisosteric replacement has been proven to be a powerful strategy in life science research. In this review, general aspects of carbon–silicon bioisosteric substitution and its applications …
Number of citations: 11 pubs.acs.org
M Muin, K Tsunoda - Forest products journal, 2004 - search.ebscohost.com
… were treated with 4 g of silafluofen dissolved in 20 ml ethanol … The middle length of each silafluofen-treated composite was … the termiticidal efficacy of silafluofen using sugi (Cryptomeria …
Number of citations: 13 search.ebscohost.com
M Muin, K Tsunoda - 2003 - degruyter.com
… Retentions of silafluofen in the core sections of treated materials … the silafluofen/SC-CO2 treatments. Specimens measuring 80 × 28 × 12 mm were cut from the middle of each silafluofen-…
Number of citations: 15 www.degruyter.com
JK Grace, RT Yamamoto… - Journal of Applied …, 1992 - Wiley Online Library
… formosanus tunneling was reduced in sand containing 10 ppm silafluofen, this … 100 ppm silafluofen killed all termites within 24 h. In tunneling assays, 500 ppm silafluofen was required …
Number of citations: 8 onlinelibrary.wiley.com
M Satoh, M Sakaguchi, M Kobata… - … zasshi. Journal of the …, 2003 - europepmc.org
We studied the effect of cleaning and cooking on the residues of flutolanil, fenobucarb, silafluofen and buprofezin in rice. The rice had been sprayed in a paddy field in Wakayama city, …
Number of citations: 9 europepmc.org

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